5-((4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C24H26N4O2S and its molecular weight is 434.56. The purity is usually 95%.
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Biological Activity
5-((4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure
The compound features a thiazolo[3,2-b][1,2,4]triazole core with a benzylpiperidine substituent and a methoxyphenyl group. This configuration is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Receptor Binding : The compound may modulate neurotransmitter release by binding to specific receptors in the central nervous system.
- Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in critical metabolic pathways, which could be beneficial in treating diseases such as cancer and neurological disorders.
- Signal Transduction : The compound might influence key signaling pathways (e.g., PI3K/AKT pathway), affecting cell survival and proliferation.
In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 10.10 | Induces apoptosis via mitochondrial pathway |
HepG2 (Liver) | 9.60 | Inhibits cell cycle progression at G2/M phase |
These studies suggest that the compound may serve as a potential anticancer agent by inducing apoptosis and inhibiting cell proliferation.
Case Studies
- Anticancer Activity : A study evaluated the efficacy of this compound against human breast adenocarcinoma cells (MCF-7). Results indicated significant growth inhibition with an IC50 value of 10.10 µM, suggesting its potential as a therapeutic agent for breast cancer treatment.
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of the compound in rodent models of neurodegeneration. The findings revealed that it could reduce neuronal cell death and improve cognitive function, indicating its promise for treating neurodegenerative diseases.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazolo[3,2-b][1,2,4]triazole Core : This is achieved through cyclization reactions involving thiosemicarbazides and α-haloketones.
- Introduction of Benzylpiperidine Group : Nucleophilic substitution reactions are employed to attach the benzylpiperidine moiety to the core structure.
- Final Coupling : The final step involves coupling with appropriate reagents to ensure the stability and bioactivity of the compound.
Properties
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)-(3-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-30-20-9-5-8-19(15-20)21(22-23(29)28-24(31-22)25-16-26-28)27-12-10-18(11-13-27)14-17-6-3-2-4-7-17/h2-9,15-16,18,21,29H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUWQZFXVJPHFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCC(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.